3-Ethoxy-2-methanesulfonylpent-2-enenitrile
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Overview
Description
3-Ethoxy-2-methanesulfonylpent-2-enenitrile is an organic compound with the molecular formula C₈H₁₃NO₃S It is characterized by the presence of an ethoxy group, a methanesulfonyl group, and a nitrile group attached to a pent-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methanesulfonylpent-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-2-pentenenitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-methanesulfonylpent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-2-methanesulfonylpent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-2-methanesulfonylpent-2-enenitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparison with Similar Compounds
- 3-Ethoxy-2-methanesulfonylbut-2-enenitrile
- 3-Ethoxy-2-methanesulfonylhex-2-enenitrile
- 3-Methoxy-2-methanesulfonylpent-2-enenitrile
Uniqueness: 3-Ethoxy-2-methanesulfonylpent-2-enenitrile is unique due to its specific combination of functional groups and the pent-2-ene backbone. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
1704400-69-0 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(E)-3-ethoxy-2-methylsulfonylpent-2-enenitrile |
InChI |
InChI=1S/C8H13NO3S/c1-4-7(12-5-2)8(6-9)13(3,10)11/h4-5H2,1-3H3/b8-7+ |
InChI Key |
GSTVZDQYWLPACL-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C(=C(/C#N)\S(=O)(=O)C)/OCC |
SMILES |
CCC(=C(C#N)S(=O)(=O)C)OCC |
Canonical SMILES |
CCC(=C(C#N)S(=O)(=O)C)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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